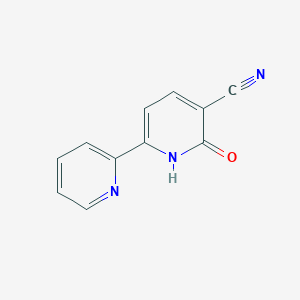

5-(2-fluorophenyl)-1H-pyrazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various pyrazole derivatives, including those related to 5-(2-fluorophenyl)-1H-pyrazol-3-amine, has been explored in several studies. For instance, novel Schiff bases were synthesized using a multi-step reaction involving 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes, employing the Gewald synthesis technique and Vilsmeier-Haack reaction . Another study reported the synthesis of asymmetric ligands like 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and their complexation with ZnCl2, which involved hydrogen bonding and displayed a phase transition from solid to birefringent fluid at high temperatures . Additionally, novel amine derivatives of pyridine-based compounds were synthesized using microwave irradiation and subsequent treatment with various amines, demonstrating significant anticancer activity .

Molecular Structure Analysis

The molecular and supramolecular structures of pyrazole derivatives have been extensively studied. For example, the structure of 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine was determined using single-crystal X-ray diffraction and supported by computational studies, including density functional theory (DFT) and Hartree-Fock (HF) methods . Similarly, the optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated both experimentally and theoretically, revealing insights into hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives has been explored in various chemical reactions. For instance, the condensation of pyrazole with different reagents led to the formation of pyrano[2,3-c]pyrazol-4(1H)-ones, and subsequent reactions with hydrazine hydrate, ethyl mercaptoacetate, or aromatic amines resulted in the opening of the pyrone ring and the formation of aminoenones, pyrazoles, or thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been characterized in several studies. The Schiff bases synthesized in one study were screened for their in vitro antimicrobial activity, with some derivatives showing excellent activity . The fluorescent properties of the ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex were examined, revealing aggregation-induced emission behavior . The novel amine derivatives synthesized in another study were screened for anticancer activity, with some compounds showing high cytotoxicity against various cancer cell lines . The infrared spectrum, structural and optical properties, and molecular docking study of another pyrazole derivative suggested potential phosphodiesterase inhibitory activity .

科学的研究の応用

Cancer Kinase Activity

5-(2-Fluorophenyl)-1H-pyrazol-3-amine derivatives show significant activity against important cancer kinases. A study by Abu Thaher et al. (2012) found that certain derivatives exhibited nanomolar-range activity against Src, B-Raf wt, B-Raf V600E, EGFRs, and VEGFR-2, highlighting their potential as leads in anticancer programs (Abu Thaher et al., 2012).

Structural Analysis for Synthesis Optimization

Szlachcic et al. (2020) combined X-ray diffraction measurements and DFT calculations to analyze the molecular structure of pyrazole derivatives. This study aids in understanding the high-temperature requirements for reductive cyclization of these compounds, crucial for creating substituted 1H-pyrazolo[3,4-b]quinoxalines (Szlachcic et al., 2020).

Apoptosis Induction and Anti-infective Properties

Bansal et al. (2020) reported the synthesis of thiazole clubbed pyrazole derivatives that showed promising in vitro anti-infective and cytotoxic activities. Some derivatives induced significant apoptosis in germ cells of Capra hircus, indicating their potential as anti-infective agents and apoptosis inducers (Bansal et al., 2020).

Antimicrobial Activities

Research by Ragavan et al. (2010) on novel 1,5-diaryl pyrazole derivatives, including 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamides, demonstrated good antibacterial and antifungal activity against a range of pathogens, indicating the potential for these compounds in antimicrobial applications (Ragavan et al., 2010).

Dual Antagonist Synthesis

LiangJimmy et al. (2011) developed an efficient route to synthesize a potent 5HT7/5HT2 dual antagonist, highlighting the utility of pyrazole derivatives in synthesizing dual-action drugs (LiangJimmy et al., 2011).

Crystal Structure Analysis

The crystal structure of various pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, was characterized by Loh et al. (2013), providing valuable insights into the structural aspects of these molecules (Loh et al., 2013).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s plausible that the compound interacts with its targets in a manner similar to other aromatic compounds, leading to changes in the biological activities of the targets .

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

It is metabolized to inactive metabolites mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 .

Result of Action

It’s plausible that the compound leads to changes in the biological activities of its targets, potentially resulting in diverse biological effects .

特性

IUPAC Name |

5-(2-fluorophenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDWZILWJQGLPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395285 |

Source

|

| Record name | 5-(2-fluorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-fluorophenyl)-1H-pyrazol-3-amine | |

CAS RN |

502132-86-7 |

Source

|

| Record name | 5-(2-fluorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

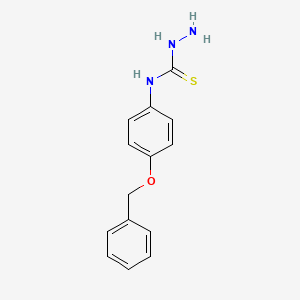

![2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1333896.png)

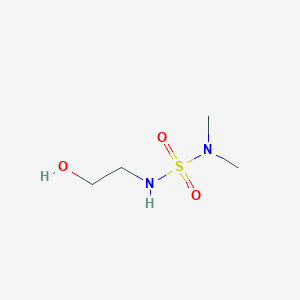

![1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one](/img/structure/B1333899.png)

![(E)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]-3-buten-2-one](/img/structure/B1333902.png)